molecular formula C31H26O3P2 B14161695 {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide CAS No. 160625-25-2

{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide

Cat. No.: B14161695
CAS No.: 160625-25-2
M. Wt: 508.5 g/mol
InChI Key: FZQQXQHCJLATGG-UHFFFAOYSA-N
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Description

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is an organophosphorus compound characterized by the presence of two diphenylphosphinyl groups attached to a central ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether typically involves the reaction of diphenylphosphine with appropriate halogenated precursors under controlled conditions. One common method involves the use of sodium diphenylphosphide and dichloromethane, resulting in the formation of the desired ether compound through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether .

Chemical Reactions Analysis

Types of Reactions

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether involves its interaction with molecular targets through its phosphinyl groups. These groups can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diphosphine ligands such as bis(diphenylphosphino)methane and 1,2-bis(diphenylphosphino)ethane. These compounds share structural similarities but differ in their specific chemical properties and applications .

Uniqueness

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is unique due to its specific ether linkage and the presence of two diphenylphosphinyl groups, which confer distinct reactivity and coordination properties. This makes it particularly useful in applications requiring stable and versatile ligands .

Properties

CAS No.

160625-25-2

Molecular Formula

C31H26O3P2

Molecular Weight

508.5 g/mol

IUPAC Name

1-diphenylphosphoryl-2-(diphenylphosphorylmethoxy)benzene

InChI

InChI=1S/C31H26O3P2/c32-35(26-15-5-1-6-16-26,27-17-7-2-8-18-27)25-34-30-23-13-14-24-31(30)36(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H,25H2

InChI Key

FZQQXQHCJLATGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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